molecular formula C14H8ClNO2 B1465288 2-Chloro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-61-4

2-Chloro-4-(4-formylphenoxy)benzonitrile

Cat. No.: B1465288
CAS No.: 676494-61-4
M. Wt: 257.67 g/mol
InChI Key: NMBKVJGPCNWWMW-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H8ClNO2 It is characterized by the presence of a chloro group, a formyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-formylphenoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-formylphenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base, such as triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-4-(4-carboxyphenoxy)benzonitrile.

    Reduction: 2-Chloro-4-(4-hydroxyphenoxy)benzonitrile.

    Substitution: 2-Amino-4-(4-formylphenoxy)benzonitrile.

Scientific Research Applications

2-Chloro-4-(4-formylphenoxy)benzonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-formylphenoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzonitrile
  • 4-(4-Formylphenoxy)benzonitrile

Comparison

2-Chloro-4-(4-formylphenoxy)benzonitrile is unique due to the presence of both a chloro group and a formyl group, which confer distinct reactivity and properties. Compared to 2-Chloro-4-fluorobenzonitrile, the formyl group in this compound allows for additional functionalization and chemical transformations. Similarly, compared to 4-(4-Formylphenoxy)benzonitrile, the chloro group in this compound provides unique substitution possibilities.

Properties

IUPAC Name

2-chloro-4-(4-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-14-7-13(6-3-11(14)8-16)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBKVJGPCNWWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Hydroxy benzaldehyde (1 equiv), 2-chloro-4-fluorobenzonitrile (1 equiv) and K2CO3 (2.5 equiv) in anhydrous DMF (0.2 M) were heated at 110° C. under nitrogen during 1 hour (the reaction can be monitored by tlc). After cooling down to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate (3×50 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum (toluene was added to aid DMF evaporation). The crude mixture was purified by flash chromatography using hexanes/ethyl acetate (4:1) as eluent.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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